molecular formula C20H29ClN2O B14991137 1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane

1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane

Cat. No.: B14991137
M. Wt: 348.9 g/mol
InChI Key: AFAOPCUFJGIYBO-UHFFFAOYSA-N
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Description

1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzoyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Chlorobenzoyl)piperidin-4-yl]azepane
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

1-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is unique due to its specific substitution pattern and the presence of both piperidine and azepane rings.

Properties

Molecular Formula

C20H29ClN2O

Molecular Weight

348.9 g/mol

IUPAC Name

[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C20H29ClN2O/c21-18-10-8-17(9-11-18)20(24)23-15-6-3-7-19(23)12-16-22-13-4-1-2-5-14-22/h8-11,19H,1-7,12-16H2

InChI Key

AFAOPCUFJGIYBO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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